molecular formula C10H16N2O3 B3103645 4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid CAS No. 144690-04-0

4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid

Cat. No. B3103645
CAS RN: 144690-04-0
M. Wt: 212.25 g/mol
InChI Key: FREDNUVVPQMYKQ-UHFFFAOYSA-N
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Description

The compound “4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a core part of many important biological molecules like the amino acid histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone with ammonia or a primary amine . The hydroxypropan-2-yl and propyl groups could be introduced through subsequent substitution reactions.


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a hydroxypropan-2-yl group, a propyl group, and a carboxylic acid group .


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The imidazole ring is aromatic and can act as a weak base, while the carboxylic acid group can undergo typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it acidic, and the compound could potentially form hydrogen bonds due to the hydroxy and carboxylic acid groups .

Scientific Research Applications

Angiotensin II Receptor Antagonism

One of the prominent applications of compounds related to 4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid is in the development of nonpeptide angiotensin II receptor antagonists. These compounds, including derivatives like the 4-(1-hydroxyalkyl)-imidazole, demonstrate potent binding affinity to the angiotensin II receptor and effectively inhibit angiotensin II-induced pressor responses. They are particularly significant in the context of antihypertensive treatments (Yanagisawa et al., 1996).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of related imidazole compounds. For instance, (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate was analyzed to understand its molecular arrangement, which features a zwitterionic structure with intermolecular hydrogen bonds. This kind of research aids in the fundamental understanding of the molecular geometry and interactions of these compounds (Okabe & Adachi, 1999).

Antimicrobial Activity

Research into related heterocyclic compounds indicates potential antimicrobial applications. For example, studies on 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one derivatives have revealed notable antibacterial and antifungal activities. This suggests a possible use in developing new antimicrobial agents (Patel & Patel, 2015).

Antibacterial Properties

Further research into imidazole derivatives has highlighted their antibacterial properties, particularly against anaerobic bacteria. A study focusing on 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride demonstrated its potential as a nonmutagenic antibacterial agent (Dickens et al., 1991).

properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-5-6-11-7(9(13)14)8(12-6)10(2,3)15/h15H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREDNUVVPQMYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(C)(C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid
Reactant of Route 2
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid
Reactant of Route 3
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid
Reactant of Route 5
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid
Reactant of Route 6
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid

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